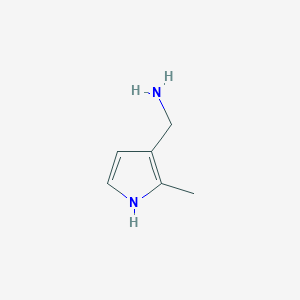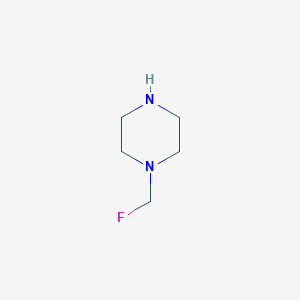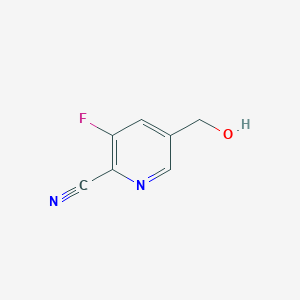
3-Fluoro-5-(hydroxymethyl)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5-(hydroxymethyl)picolinonitrile is a chemical compound with the molecular formula C₇H₅FN₂O and a molecular weight of 152.13 g/mol . It is a fluorinated derivative of picolinonitrile, characterized by the presence of a hydroxymethyl group at the 5-position and a fluorine atom at the 3-position of the pyridine ring . This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(hydroxymethyl)picolinonitrile can be achieved through various synthetic routes. One common method involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions . Another approach is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
3-Fluoro-5-(hydroxymethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Fluoro-5-(carboxymethyl)picolinonitrile.
Reduction: Formation of 3-Fluoro-5-(aminomethyl)picolinonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Fluoro-5-(hydroxymethyl)picolinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Fluoro-5-(hydroxymethyl)picolinonitrile depends on its specific application
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity.
Signal Transduction: The compound can influence cellular signaling pathways, affecting various biological processes.
類似化合物との比較
Similar Compounds
- 3-Fluoro-5-(3-hydroxypropyl)picolinonitrile
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
3-Fluoro-5-(hydroxymethyl)picolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a hydroxymethyl group makes it a versatile building block for various synthetic applications.
特性
分子式 |
C7H5FN2O |
|---|---|
分子量 |
152.13 g/mol |
IUPAC名 |
3-fluoro-5-(hydroxymethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5FN2O/c8-6-1-5(4-11)3-10-7(6)2-9/h1,3,11H,4H2 |
InChIキー |
AGNREGPWYUWOKF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1F)C#N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




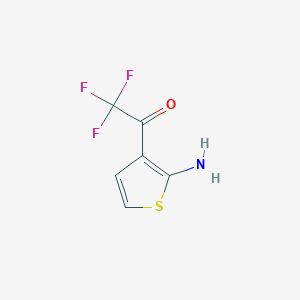
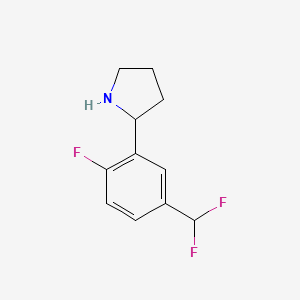

![5-(Difluoromethyl)benzo[b]thiophene](/img/structure/B12969255.png)

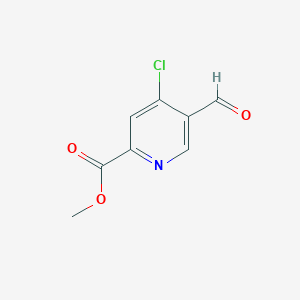
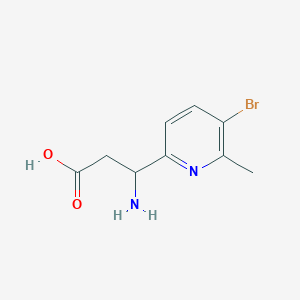
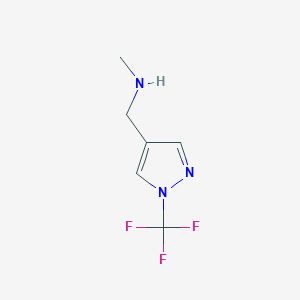
![Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12969279.png)

